2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE
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Overview
Description
2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a chlorophenyl group, and a thiadiazole moiety
Preparation Methods
The synthesis of 2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step typically involves the condensation of a thiophene derivative with a suitable pyrimidine precursor under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a base.
Formation of the Thiadiazole Moiety: The thiadiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a thiocarbonyl compound.
Final Coupling Reaction: The final step involves coupling the thieno[2,3-d]pyrimidine core with the thiadiazole moiety using a suitable coupling agent, such as a carbodiimide.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a lead compound in the development of new drugs, particularly for its antimicrobial and anticancer properties
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Compared to other thienopyrimidine derivatives, 2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE stands out due to its unique combination of structural features. Similar compounds include:
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: This compound shares the thienopyrimidine core but lacks the thiadiazole moiety.
4-({[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile: This compound has a similar thienopyrimidine core but differs in its additional functional groups.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN5OS3/c23-15-8-6-13(7-9-15)16-10-30-20-18(16)21(25-12-24-20)31-11-17(29)26-22-27-19(32-28-22)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQACEDTMXGJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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